Ceratopicanol

Description

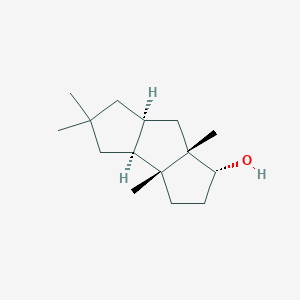

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H26O |

|---|---|

Molecular Weight |

222.37 g/mol |

IUPAC Name |

(1R,3aR,3bS,6aS,7aS)-3a,5,5,7a-tetramethyl-1,2,3,3b,4,6,6a,7-octahydrocyclopenta[a]pentalen-1-ol |

InChI |

InChI=1S/C15H26O/c1-13(2)7-10-8-15(4)12(16)5-6-14(15,3)11(10)9-13/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+,14+,15+/m0/s1 |

InChI Key |

MIUZCESAFHFHFT-CWFCOSEVSA-N |

SMILES |

CC1(CC2CC3(C(CCC3(C2C1)C)O)C)C |

Isomeric SMILES |

C[C@]12CC[C@H]([C@]1(C[C@H]3[C@@H]2CC(C3)(C)C)C)O |

Canonical SMILES |

CC1(CC2CC3(C(CCC3(C2C1)C)O)C)C |

Synonyms |

ceratopicanol |

Origin of Product |

United States |

Natural Occurrence and Isolation of Ceratopicanol

Fungal Sources and Associated Organisms

Ceratopicanol was first identified in the fungal kingdom, which remains its primary known source. It has been isolated from both Ascomycetes and Basidiomycetes, often through the analysis of mycelial cultures and fermentation broths.

Isolation from Ceratosystis piceae and Related Ascomycetes

The initial discovery and isolation of this compound were from the ascomycete fungus Ceratosystis piceae. semanticscholar.orgnih.govresearchgate.netkaist.ac.kr This fungus is known as a sapwood-staining organism that commonly grows on coniferous logs and lumber. semanticscholar.orgnih.govmdpi.com The isolation of this compound from C. piceae marked it as a novel sesquiterpene alcohol with a unique tricyclic skeleton. researchgate.net Research on agar (B569324) cultures of C. piceae strain Ha 4/82 led to the successful identification of this compound. researchgate.netrsc.org

While Ceratosystis piceae is the principal ascomycete source, the broader class of Ascomycota is known for producing a diverse array of secondary metabolites, and it is plausible that other related species may also synthesize this compound or similar compounds. nih.gov

Isolation from Antrodiella albocinnamomea and Other Basidiomycetes

This compound and its structural analogs have also been found in Basidiomycetes. Notably, fermentation of the basidiomycete Antrodiella albocinnamomea has yielded a variety of linear triquinane sesquiterpenoids, including compounds structurally related to this compound. semanticscholar.orgnih.govmdpi.comjst.go.jp While direct isolation of this compound from this species is not explicitly detailed in the provided results, the presence of other linear triquinanes like antrodin B and C highlights the biosynthetic capability of this fungus to produce such skeletons. semanticscholar.orgnih.govmdpi.com

Other Basidiomycetes, such as Macrocystidia cucumis, have been shown to produce related compounds like cucumin H from their mycelial cultures. semanticscholar.orgnih.govmdpi.com The Basidiomycotina are recognized as a rich source of structurally diverse and biologically active terpenoids. researchgate.netrsc.org

Mycelial Culture Studies and Fermentation Broth Analysis

The investigation of fungal metabolites like this compound heavily relies on the cultivation of the fungal mycelium in controlled laboratory settings. Mycelial cultures, grown on suitable nutrient media, are a standard method for producing sufficient quantities of secondary metabolites for isolation and structural analysis. semanticscholar.orgnih.govresearchgate.net

Fermentation broth analysis is a key technique in this process. After a period of growth, the liquid fermentation broth, which contains extracellular metabolites, is separated from the fungal biomass. cdmf.org.br The broth is then typically extracted with organic solvents to isolate the compounds of interest. cdmf.org.br For instance, the isolation of related sesquiterpenoids from Antrodiella albocinnamomea was achieved through the study of its fermentation broth. semanticscholar.orgmdpi.comjst.go.jp The composition and yield of metabolites can be influenced by the fermentation conditions, such as the composition of the culture media (e.g., carbon and nitrogen sources). semanticscholar.orgmdpi.com

Plant Sources and Structural Derivatives

While fungi have long been the only known source of this compound, recent studies have expanded its natural occurrence to the plant kingdom, specifically in the form of its esters.

Identification of this compound Esters in Terrestrial Plants (e.g., Bethencourtia hermosae)

A significant finding has been the isolation of this compound angelate, an ester derivative of this compound, from the terrestrial plant Bethencourtia hermosae. researchgate.netresearchgate.netnih.gov This discovery was the result of a chemical investigation of the aerial parts and in vitro transformed root cultures of the plant. researchgate.netresearchgate.netnih.gov The identification of this derivative in a plant suggests that the biosynthetic pathways for producing the this compound skeleton are not exclusive to fungi.

This finding is particularly noteworthy as it represents the first instance of a this compound-related compound being isolated from a natural source outside of the fungal kingdom. researchgate.net The study of Bethencourtia hermosae also led to the isolation of other novel sesquiterpenes, indicating the plant's rich and diverse secondary metabolism. researchgate.netnih.gov

Methodologies for Isolation and Purification from Natural Matrices

The isolation and purification of this compound and its derivatives from natural sources involve a series of standard phytochemical and chromatographic techniques. The general process begins with the extraction of the compound from the source material, followed by separation and purification.

For fungal sources, the process often involves:

Culturing: Growing the fungus (e.g., Ceratosystis piceae) in a suitable liquid or solid medium to produce a sufficient biomass and metabolite concentration. semanticscholar.orgresearchgate.net

Extraction: The fungal mycelium and/or the fermentation broth are extracted with an appropriate organic solvent, such as ethyl acetate (B1210297) or chloroform, to obtain a crude extract containing a mixture of compounds. semanticscholar.orgcdmf.org.br

Chromatography: The crude extract is then subjected to various chromatographic techniques to separate the components. These can include:

Column Chromatography: Often using silica (B1680970) gel as the stationary phase to perform an initial separation of compounds based on polarity.

High-Performance Liquid Chromatography (HPLC): For further purification and isolation of the target compound in high purity.

From plant sources like Bethencourtia hermosae, the aerial parts or root cultures are first dried and ground. researchgate.netnih.gov A similar extraction and chromatographic purification process is then followed to isolate the this compound esters. researchgate.netnih.gov

The structural elucidation of the isolated compounds is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D techniques) and Mass Spectrometry (MS). rsc.orgresearchgate.net

Table 1: Fungal Sources of this compound and Related Compounds

| Fungus Species | Phylum | Compound(s) | Source Material |

|---|---|---|---|

| Ceratosystis piceae | Ascomycota | This compound | Agar cultures |

| Antrodiella albocinnamomea | Basidiomycota | Antrodin B, Antrodin C | Fermentation broth |

Table 2: Plant Sources of this compound Derivatives

| Plant Species | Family | Compound | Plant Part |

|---|

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Antrodin B |

| Antrodin C |

| Cucumin H |

Structural Characterization and Advanced Elucidation of Ceratopicanol

Classification within Linear Triquinane Sesquiterpenoids (Type IV)

Ceratopicanol is classified as a linear triquinane sesquiterpenoid. semanticscholar.orgnih.govnih.gov This class of natural products is characterized by a carbon skeleton composed of three fused five-membered rings arranged in a linear fashion. researchgate.net Within the broader family of linear triquinanes, this compound is categorized as a Type IV sesquiterpenoid. semanticscholar.orgnih.gov This specific classification is based on the substitution pattern on its fundamental carbon framework. semanticscholar.orgnih.gov The discovery of this compound in 1988 from the fungus Ceratocystis piceae provided a novel structural type within this group. semanticscholar.orgnih.govresearchgate.net

Detailed Skeletal Architecture: The 1H-cyclopenta[a]pentalene Framework

The core structure of this compound is built upon a 1H-cyclopenta[a]pentalene framework. semanticscholar.orgnih.govresearchgate.net This tricyclic system, also known as a triquinane, consists of three fused cyclopentane (B165970) rings. researchgate.netresearchgate.net In the case of this compound, these rings are fused in a linear or "cis,anti,cis" arrangement, contributing to its distinctive three-dimensional shape. thieme-connect.de This fundamental skeleton is a common feature among many sesquiterpenoid natural products, which often exhibit a wide range of biological activities. researchgate.net The specific arrangement of the fused rings in this compound creates a highly congested and structurally complex molecule. researchgate.net

Stereochemical Complexity: Analysis of Vicinal Bridgehead Quaternary Carbons and Contiguous Chiral Centers

The structure of this compound is notable for its significant stereochemical complexity. researchgate.net It possesses five contiguous chiral centers, which are stereogenic carbon atoms bonded to four different groups. researchgate.netthieme-connect.de A particularly challenging feature of its structure is the presence of two adjacent (vicinal) quaternary carbon atoms at the bridgehead positions of the fused ring system. rsc.orgnih.govprinceton.edu The creation of such contiguous quaternary stereocenters is a formidable task in synthetic organic chemistry due to the high degree of steric hindrance. researchgate.net The specific spatial arrangement of these chiral centers and quaternary carbons defines the unique three-dimensional structure of this compound and is crucial to its chemical identity.

Advanced Spectroscopic Techniques for Structural Assignment

The definitive elucidation of this compound's complex structure, including its relative and absolute stereochemistry, has relied on a combination of advanced spectroscopic methods.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable in determining the connectivity of atoms within the this compound molecule. unipv.it Techniques such as 2D NMR provide detailed information about the correlations between protons (¹H) and carbons (¹³C), as well as through-bond and through-space connectivities between neighboring atoms. researchgate.netlibretexts.org This allows for the precise mapping of the carbon skeleton and the assignment of protons and carbons within the intricate triquinane framework. studylib.net For instance, heteronuclear 2D NMR experiments establish direct one-bond correlations between protons and the carbons they are attached to, confirming the basic structure. researchgate.net

Mass spectrometry (MS) plays a crucial role in confirming the molecular weight and elemental composition of this compound. unipv.itresearchgate.net High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. mpg.de Furthermore, fragmentation patterns observed in the mass spectrum can offer additional structural information, helping to corroborate the proposed connectivity of the molecule. redalyc.orgosti.gov

While NMR and MS can define the connectivity and relative stereochemistry, chiroptical methods like Electronic Circular Dichroism (ECD) are essential for determining the absolute configuration of chiral molecules like this compound. rsc.orguni-marburg.deencyclopedia.pub ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.orgencyclopedia.pub The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. rsc.org By comparing the experimental ECD spectrum of this compound with spectra predicted by quantum-chemical calculations for different possible absolute configurations, the true stereochemical arrangement can be confidently assigned. mdpi.comnih.gov

Interactive Data Tables

Table 1: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Compound Class | Sesquiterpenoid |

| Skeleton Type | Linear Triquinane (Type IV) |

| Core Framework | 1H-cyclopenta[a]pentalene |

| Ring Fusion | cis,anti,cis |

| Chiral Centers | 5 (contiguous) |

Table 2: Spectroscopic Data for this compound and Related Compounds

| Technique | Application in Structural Elucidation |

|---|---|

| 1D NMR (¹H, ¹³C) | Provides information on the chemical environment of individual protons and carbons. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes proton-proton and proton-carbon correlations to map the molecular framework. |

| High-Resolution Mass Spectrometry (HRMS) | Determines the exact molecular weight and elemental composition. |

Role of Mass Spectrometry (MS) in Structural Confirmation

Computational Chemistry Approaches in Structural Verification and Revision

The determination of the complex, three-dimensional architecture of natural products like this compound presents significant challenges. While traditional spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are foundational, their interpretation can be ambiguous, particularly for densely functionalized and stereochemically complex scaffolds like the triquinane skeleton. To overcome these limitations and ensure structural accuracy, modern computational chemistry has become an indispensable tool. These in silico methods provide a powerful means to verify proposed structures, revise misassignments, and gain deeper insight into spectroscopic properties.

Density Functional Theory (DFT) has emerged as a robust quantum-chemical method for predicting the molecular properties of organic compounds with high accuracy. In the context of this compound and other triquinanes, DFT is primarily used to calculate NMR chemical shifts for a set of plausible structures. By comparing these computationally predicted spectra with experimental data, the most likely correct structure can be identified with a high degree of confidence.

A significant study in this area was conducted by Kutateladze and Kuznetsov, who re-examined the NMR data for over 90 natural sesquiterpenes with triquinane cores, a class to which this compound belongs. nih.govacs.org They employed a hybrid parametric/DFT computational method known as DU8+. nih.govacs.org This approach enhances the speed and accuracy of NMR predictions, making it suitable for high-throughput analysis of many compounds. acs.orgnsf.gov The general workflow for this type of analysis involves:

Conformational Search: Identifying all low-energy conformers of the proposed structure(s).

Geometry Optimization: Using DFT to calculate the optimized, lowest-energy geometry for each conformer.

NMR Shielding Calculation: Computing the NMR isotropic magnetic shielding values for each atom in the optimized structures, often using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net

Data Comparison: Converting the calculated shielding constants to chemical shifts (δ) and comparing them against the experimental NMR data. The agreement is typically quantified using statistical metrics like the root-mean-square deviation (RMSD). nsf.gov

The study by Kutateladze and Kuznetsov revealed that approximately 14% of the analyzed triquinane structures required correction, highlighting the critical role of computational verification. nih.govacs.org While the structure of this compound itself was not among those revised, its inclusion in this large-scale analysis underscores the value of DFT in validating its structural assignment against other potential isomers. The accuracy of these methods is now sufficient to differentiate between diastereomers with high confidence. nsf.gov

Table 1: Illustrative Comparison of Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts This table illustrates the typical output of a DFT-based analysis for structural verification. The data shown is representative of the methodology and does not correspond to the actual published values for this compound.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) for Isomer A | Calculated δ (ppm) for Isomer B | |Δδ| (Exp. vs. A) | |Δδ| (Exp. vs. B) |

|---|---|---|---|---|---|

| C-1 | 45.2 | 45.8 | 49.1 | 0.6 | 3.9 |

| C-2 | 28.1 | 28.5 | 30.2 | 0.4 | 2.1 |

| C-3 | 135.9 | 136.2 | 133.5 | 0.3 | 2.4 |

| C-4 | 124.5 | 124.9 | 121.0 | 0.4 | 3.5 |

| C-5 | 79.3 | 79.0 | 72.5 | 0.3 | 6.8 |

| Root-Mean-Square Deviation (RMSD) | 0.42 | 4.15 |

Computer-Assisted Structure Elucidation (CASE) represents a paradigm shift in determining chemical structures from spectroscopic data. acdlabs.com Instead of manually interpreting spectra to build a molecule, CASE programs use algorithms to generate all possible structural isomers consistent with the experimental data and then rank them to find the correct solution. rsc.orgsemanticscholar.org For complex molecules like this compound, where the potential for misinterpretation is high, CASE provides an unbiased and comprehensive analysis. rsc.org

The synergy between CASE and DFT methods offers a particularly powerful strategy for structure revision and verification. semanticscholar.org A typical workflow using a CASE system, such as ACD/Structure Elucidator, involves several key steps: americanpharmaceuticalreview.comacdlabs.com

Data Input: The system is fed the molecular formula (from mass spectrometry) and 2D NMR data, primarily from experiments like HSQC, HMBC, and COSY. semanticscholar.org

Molecular Connectivity Diagram (MCD) Generation: The software analyzes the correlation data to create a map of atomic connections and fragments. This MCD represents all the structural constraints dictated by the spectra. acdlabs.com

Structure Generation: Based on the MCD, a structure generator algorithm creates an exhaustive list of all possible isomers that satisfy the 2D NMR correlations. semanticscholar.org This process avoids the human bias that can lead to overlooking alternative structures.

Spectral Prediction and Ranking: For each candidate structure generated, the system predicts the ¹³C NMR spectrum. These predicted spectra are then compared against the experimental spectrum. rsc.org

Hit List Generation: The candidate structures are ranked based on the goodness of fit between the predicted and experimental spectra. The correct structure is expected to be the top-ranked hit with the lowest deviation. semanticscholar.org

The application of CASE is crucial for preventing the publication of incorrect structures, which can have significant consequences, such as wasted resources on total synthesis of the wrong compound. semanticscholar.orgresearchgate.net While a specific publication detailing the use of a CASE program for the initial elucidation of this compound is not prominent, the methodology is central to the modern validation of such complex natural products. The combination of generating all possible structures with CASE and then using precise DFT calculations to rank them provides the highest level of confidence in a structural assignment. semanticscholar.org

Biosynthetic Pathways and Mechanistic Considerations of Ceratopicanol

Biogenetic Origin from Farnesyl Pyrophosphate Precursors

The biosynthesis of Ceratopicanol, like all sesquiterpenes, originates from the universal C15 precursor, farnesyl pyrophosphate (FPP). researchgate.netwikipedia.org FPP is an isoprenoid compound formed through the mevalonate (B85504) pathway. mcgill.ca The process is catalyzed by terpene synthase enzymes, which utilize the high-energy pyrophosphate group of FPP to initiate a cascade of cyclization reactions. researchgate.netresearchgate.net The initial step involves the ionization of FPP, where the pyrophosphate group is eliminated, generating a farnesyl cation. nih.gov This reactive carbocation is the starting point for the intricate series of bond formations and rearrangements that ultimately yield the complex tricyclic structure of this compound. researchgate.netnih.gov

Role of Humulene (B1216466) and Protoilludane Cation Intermediates in Biogenesis

Following the formation of the farnesyl cation, the biosynthesis of this compound proceeds through key cyclic intermediates. The acyclic farnesyl cation first undergoes a C1-C11 cyclization to form the macrocyclic olefin, humulene. researchgate.netresearchgate.net Humulene then serves as the substrate for further enzymatic transformations.

The subsequent and crucial step is the protonation-induced cyclization of humulene, which leads to the formation of a protoilludane cation. researchgate.netresearchgate.net This cation is a pivotal intermediate in the biosynthesis of a variety of sesquiterpenoids. The formation of the protoilludane cation sets the stage for the characteristic 5-5-5 fused ring system of the triquinane skeleton. The discovery of this compound, which possesses this protoilludane-derived framework, provided strong evidence for the existence and intermediacy of the protoilludane cation in the biogenesis of related compounds. scite.airesearchgate.net

Proposed Biogenetic Mechanism of Hirsutene (B1244429) and Related Sesquiterpenoids

The biogenetic pathway to this compound is intimately linked to that of hirsutene, another linear triquinane sesquiterpenoid. researchgate.netresearchgate.net In fact, the isolation of (+)-Ceratopicanol from the fungus Ceratocystis piceae was a landmark event that provided a missing link and lent crucial support to the long-proposed biogenetic mechanism for hirsutene. scite.ainih.gov

The proposed mechanism, illustrated in the biogenetic origin diagram, shows that both this compound and hirsutene arise from the same protoilludane cation intermediate. researchgate.netresearchgate.net A subsequent 1,2-alkyl shift within this cation leads to the specific carbon skeleton of this compound. researchgate.net This compound can be considered a stable endpoint of the biosynthetic cascade or an intermediate that can be further modified. The shared biogenetic origin highlights a common strategy employed by fungi and other organisms to generate structural diversity from a single precursor, FPP, through a series of controlled enzymatic reactions involving key cationic intermediates. researchgate.netresearchgate.net

Mechanistic Hypotheses of Enzymatic Cyclizations and Rearrangements

The complex series of cyclizations and rearrangements in the biosynthesis of this compound are orchestrated by a class of enzymes known as terpene cyclases or synthases. researchgate.netnih.gov These enzymes possess active sites that function as three-dimensional templates, pre-organizing the flexible farnesyl pyrophosphate substrate into a specific conformation conducive to a particular reaction cascade. nih.govosti.gov

Key mechanistic features include:

Carbocation Cascade: The entire transformation from FPP to the final tricyclic product is a cascade of carbocationic reactions. The enzyme's active site is designed to stabilize these highly reactive intermediates. nih.govosti.gov

Active Site as a Template: The contour and specific amino acid residues within the active site guide the folding of the substrate and control the regioselectivity and stereospecificity of the cyclization and rearrangement steps. nih.govosti.gov Aromatic residues are often implicated in stabilizing carbocation intermediates through cation-π interactions. nih.govosti.gov

Controlled Rearrangements: The enzyme precisely controls complex intramolecular reactions, such as the 1,2-alkyl shift that is critical in forming the this compound skeleton from the protoilludane cation. researchgate.net These rearrangements, like Wagner-Meerwein shifts, are common in terpene biosynthesis and allow for the formation of diverse and complex molecular architectures. cdnsciencepub.com

The study of enzymes like cucumene synthase, which also catalyzes the formation of a linear triquinane from FPP, provides valuable insights into how these natural catalysts achieve such remarkable feats of chemical synthesis. researchgate.netnih.gov The active site constrains the substrate, preventing alternative cyclization pathways and ensuring the formation of the specific triquinane product. nih.gov

Chemical Synthesis Strategies for Ceratopicanol

Rationale for Total Synthesis Efforts

The impetus behind the numerous synthetic campaigns targeting ceratopicanol is rooted in its unique and challenging structural features, the potential for methodological innovation, and its significance in understanding natural product biosynthesis.

This compound possesses a compact and highly congested linearly fused tricyclic framework. The core of the molecule is a cis,anti,cis-triquinane skeleton, a common motif in many biologically active natural products. researchgate.netsemanticscholar.org What elevates the complexity of this compound is the presence of five contiguous stereocenters, two of which are consecutive quaternary carbon atoms. researchgate.net The construction of these quaternary centers, particularly in a stereocontrolled manner, represents a formidable synthetic hurdle. researchgate.netrsc.org The dense arrangement of functional groups and stereocenters within a compact polycyclic system demands a high level of precision and ingenuity in synthetic design. The successful synthesis of such a molecule serves as a benchmark for the state of the art in organic synthesis.

The formidable structural challenges posed by this compound have served as a fertile ground for the development and application of novel stereocontrolled construction methodologies. researchgate.net Synthetic chemists have utilized the pursuit of this compound as a platform to showcase the power of various strategies for assembling complex carbocyclic frameworks. These include, but are not limited to, sequential cationic cyclization-pinacol rearrangements, palladium-catalyzed reductive cyclizations, and tandem cycloaddition reactions. researchgate.netresearchgate.net Each successful synthesis not only provides access to the natural product but also enriches the toolbox of synthetic organic chemistry with new and refined methods for constructing stereochemically dense molecules. The lessons learned from these synthetic endeavors have broader implications for the synthesis of other complex natural products.

This compound is believed to be a key intermediate in the biosynthesis of a variety of sesquiterpenoids, including hirsutene (B1244429). researchgate.net It is thought to arise from the humulene (B1216466) cation via a protoilludane cation rearrangement. researchgate.net The isolation of this compound provides crucial experimental support for this proposed biogenetic pathway. Total synthesis offers a means to further validate and refine these biogenetic hypotheses. By mimicking proposed biosynthetic steps in the laboratory (a biomimetic synthesis), chemists can lend credence to the hypothesized pathways. Furthermore, access to synthetic this compound and its analogs allows for detailed studies of their enzymatic transformations, providing deeper insights into the intricate machinery of natural product biosynthesis. The first total synthesis of (–)-ceratopicanol by Mehta and Karra in 1991 was a significant step in confirming its structure and biogenetic importance. rsc.org

Development of Stereocontrolled Construction Methodologies

Evolution of Total Synthesis Approaches

The synthetic approaches toward this compound have evolved significantly since the first successful synthesis, reflecting the broader advancements in the field of organic synthesis. Early strategies were often linear and focused on establishing the core skeleton, while modern approaches increasingly emphasize convergency and stereoselectivity.

The initial forays into the total synthesis of this compound were marked by innovative and insightful strategies that laid the groundwork for future efforts. Two pioneering syntheses, one by Mehta and the other by Paquette, are particularly noteworthy.

Mehta's Enantioselective Total Synthesis of (–)-Ceratopicanol:

In 1991, Goverdhan Mehta's group reported the first enantioselective total synthesis of (–)-ceratopicanol, starting from the readily available chiral building block, (R)-(+)-limonene. rsc.org This approach is a classic example of a chiron-based synthesis, where the stereochemical information embedded in the starting material is transferred to the final target molecule.

Key Features of Mehta's Synthesis

| Feature | Description |

|---|---|

| Starting Material | (R)-(+)-Limonene |

| Key Strategy | Photochemical [2+2] cycloaddition |

| Significance | First enantioselective total synthesis, confirming the absolute stereochemistry of the natural product. |

Paquette's (±)-Ceratopicanol Synthesis via a Squarate Ester Cascade:

In 2002, Leo Paquette's research group developed a distinct and elegant approach to the racemic synthesis of this compound. acs.orgnih.gov Their strategy hinged on the use of a squarate ester cascade reaction to rapidly assemble the tricyclic core of the molecule. acs.orgnih.gov20.210.105 This innovative approach allowed for the construction of a highly functionalized triquinane intermediate in a single step from three separate components. acs.org

| Number of Steps | A different strategy was employed to arrive at (±)-ceratopicanol (10) in seven steps, with three of those steps involving lithium in liquid ammonia (B1221849). acs.orgnih.gov |

More recent synthetic efforts toward this compound have embraced the principles of convergency and high stereoselectivity, often leveraging the power of transition metal catalysis. A convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then joined together late in the synthetic sequence. fiveable.me This approach is generally more efficient and flexible than a linear synthesis.

Lee's (±)-Ceratopicanol Synthesis via Palladium-Catalyzed Reductive Cyclization:

A notable example of a modern, convergent synthesis of (±)-ceratopicanol was reported by Hee-Yoon Lee's group in 2020. researchgate.netgoogle.com Their strategy featured a palladium-catalyzed reductive cyclization as the key step to construct the triquinane skeleton. researchgate.netgoogle.com This approach highlights the utility of palladium catalysis in forging complex carbon-carbon bonds with high efficiency.

Key Features of Lee's Synthesis

| Feature | Description |

|---|---|

| Key Strategy | Palladium-catalyzed reductive cyclization. researchgate.netgoogle.com |

| Key Reactions | 1. Successive palladium-catalyzed reductive cycloaddition and cyclization reactions. researchgate.net 2. Tandem cycloaddition reaction of an allenyl diazo compound via a trimethylenemethane (TMM) diyl intermediate in an earlier synthesis by the same group. nih.gov |

| Stereoselectivity | The palladium-mediated cyclization demonstrated that minor structural differences could alter the reaction pathway, highlighting the subtleties of stereocontrol in these systems. researchgate.net The tandem cycloaddition approach was noted for its unusual diastereoselectivity in furnishing the consecutive quaternary carbon centers. nih.gov |

This evolution from linear, chiron-based approaches to highly convergent, transition-metal-catalyzed strategies reflects the significant progress in synthetic organic chemistry. The continued interest in this compound will undoubtedly lead to the development of even more elegant and efficient synthetic solutions in the future.

Pioneering Strategies and Key Methodological Innovations

Key Reactions and Methodologies Employed in this compound Construction

The synthesis of this compound, a linearly fused triquinane sesquiterpene, has been a subject of significant interest, leading to the development and application of several elegant and efficient chemical strategies. These approaches primarily focus on the stereocontrolled construction of the characteristic tricyclopentanoid framework. Key reactions and methodologies include various cycloaddition strategies to assemble the core structure and radical cyclizations to form specific rings.

Cycloaddition Reactions in Triquinane Framework Formation

Cycloaddition reactions are powerful tools for the rapid construction of complex cyclic systems, and they have been central to many total syntheses of this compound. These reactions allow for the formation of multiple carbon-carbon bonds in a single step, often with high stereoselectivity, which is crucial for establishing the correct relative stereochemistry of the triquinane core.

The squarate ester cascade represents a highly efficient method for the synthesis of polyquinanes. acs.orgnih.gov This methodology has been successfully applied to the total synthesis of (±)-Ceratopicanol. acs.orgresearchgate.net The key feature of this approach is a sequence of reactions that dramatically increases molecular complexity in a few steps. acs.org

A notable synthesis of (±)-Ceratopicanol using this strategy was achieved in seven steps. acs.org This route involved three separate synthetic manipulations utilizing lithium in liquid ammonia to achieve different chemical transformations. acs.orgnih.gov The divergent synthetic objectives accomplished within this synthesis included:

The generation of an extended enolate anion followed by its regioselective C-methylation. acs.orgnih.gov

An unprecedented reductive cleavage of a β-isopropoxy group within a 2,3-diisopropoxy-2-cyclopentenone system. acs.orgnih.gov

The conversion of an α-alkoxy ketone to the corresponding parent carbonyl system. acs.orgnih.gov

This cascade approach provides a concise route to the intricate triquinane nucleus of this compound, furnishing it with functional groups suitable for further chemical modifications. acs.org

| Key Transformation | Reagents/Conditions | Outcome | Reference |

| Squarate Ester Cascade | Lithiated acetal, followed by a series of reactions | Formation of the triquinane skeleton | acs.orgresearchgate.net |

| Reductive Cleavage | Lithium in liquid ammonia | Removal of a β-isopropoxy group | acs.orgnih.gov |

| C-methylation | Extended enolate anion, methyl iodide | Introduction of a methyl group | acs.orgnih.gov |

Palladium-catalyzed reactions have proven to be versatile and powerful in the synthesis of complex natural products. An efficient total synthesis of (±)-Ceratopicanol was accomplished through successive palladium-catalyzed reductive cycloaddition and cyclization reactions. researchgate.netx-mol.comresearchgate.net This strategy highlights how subtle changes in substrate structure can influence the reaction pathway, leading to different products or affecting the yield of the desired cyclized compound. researchgate.net

One approach involved a four-step linear sequence that included iodination, sulfonylation or benzylation/esterification, a palladium-catalyzed Sonogashira cross-coupling, and finally, a palladium-mediated reductive Heck cyclization to form the triquinane structure. researchgate.net

Trimethylenemethane (TMM) diyl mediated tandem cycloaddition reactions offer a powerful strategy for constructing polyquinane frameworks. acs.org This methodology has been applied to the total synthesis of this compound, where a tandem cycloaddition of an allenyl diazo compound proceeds via a TMM diyl intermediate. dntb.gov.uanih.gov This [2+3] cycloaddition reaction is particularly effective in creating consecutive quaternary carbon centers with notable diastereoselectivity. nih.gov

The general strategy involves the in-situ generation of a TMM diyl, which then undergoes an intramolecular cycloaddition to form the triquinane skeleton. mdpi.comnih.gov The process can be initiated from various precursors, including alkylidene carbenes generated from alkynyliodonium salts or through the decomposition of diazene (B1210634) derivatives. mdpi.comacs.org The generation of the TMM diyl from an alkylidene carbene and its subsequent cycloaddition can be designed to produce either linearly or angularly fused triquinanes depending on the substrate's connectivity. acs.org In the context of this compound, this approach provides a direct route to the angularly fused triquinane system. mdpi.com

| Precursor Type | TMM Generation | Subsequent Reaction | Outcome | Reference |

| Allenyl diazo compound | Intramolecular [2+3] cycloaddition and nitrogen extrusion | [2+3] cycloaddition of TMM diyl | Angularly fused triquinane | dntb.gov.uanih.gov |

| Diazene derivative | Thermal decomposition | Intermolecular diyl trapping | Bicyclo[3.3.0]oct-1-en-3-one system | mdpi.com |

| Alkynyliodonium salt | Reaction with nucleophile to form alkylidene carbene | [2+3] cycloaddition | Angularly fused triquinane | acs.org |

Intramolecular photochemical cycloadditions provide another effective route for the synthesis of polycyclic molecules, including the triquinane skeleton of this compound. benthamdirect.comacs.org Specifically, the intramolecular arene-alkene meta-photocycloaddition has been explored as a key step. reading.ac.ukacs.org A short and efficient synthesis of this compound was developed based on this reaction. reading.ac.ukacs.org However, the transformation of the aromatic precursor into the desired tricyclic intermediate has been reported to proceed in very low yields in some cases. reading.ac.uk

Trimethylenemethane (TMM) Diyl Mediated Tandem Cycloaddition

Radical Cyclization Strategies

Radical cyclization reactions have emerged as a valuable tool in organic synthesis for the formation of five-membered rings. In the context of this compound synthesis, these strategies have been employed to construct the cyclopentane (B165970) rings of the triquinane framework.

One approach utilizes an iterative process of sequential Claisen rearrangement and enyne radical closure. acs.org Cycloalkenyl acetylenes, prepared from allylic alcohols, undergo radical cyclization upon treatment with stannyl (B1234572) radicals. acs.org This annulation sequence can be repeated to build up the polycyclic system. acs.org

Another notable radical-based method involves the titanium-induced opening of an epoxide to generate the necessary radical for cyclization. researchgate.netpku.edu.cnchemrxiv.org This tactic was successfully applied in a synthesis of (±)-Ceratopicanol, overcoming some limitations observed with vinyl radical cyclizations. researchgate.net This strategy has also been incorporated into a [5+2+1] cycloaddition/epoxidation/transannular radical cyclization sequence for the synthesis of other triquinane natural products, demonstrating its versatility. pku.edu.cnchemrxiv.org

Titanium(III)-Induced Epoxide Ring-Opening Mediated Radical Generation

A notable strategy in the synthesis of (±)-ceratopicanol involves the generation of a key radical intermediate through the ring-opening of an epoxide, facilitated by a low-valent titanium species. researchgate.netacs.orgresearchgate.net This approach was adopted to overcome limitations encountered with traditional vinyl radical cyclization methods. researchgate.net The process is initiated by the treatment of an appropriate epoxy-alkyne precursor with bis(cyclopentadienyl)titanium(III) chloride (Cp₂TiCl). acs.orgwikipedia.org

The titanium(III) reagent, a potent single-electron transfer agent, reductively opens the epoxide ring to generate a β-titanoxy radical. nih.govrsc.org This radical intermediate then undergoes an intramolecular cyclization, specifically a 5-exo-dig cyclization, onto the tethered alkyne. wikipedia.org This step is crucial for forging the cyclopentane ring of the triquinane framework. The reaction is driven by the formation of a strong titanium-oxygen bond and the release of ring strain from the epoxide. wikipedia.org The addition of a hydrochloride salt can facilitate the release of the oxygen-bound titanium(IV) intermediate, allowing for the recycling of the titanium reagent. wikipedia.org This method has proven effective in constructing the core structure of this compound and has been applied in the synthesis of other natural products. wikipedia.orgrsc.org

A key advantage of this strategy is its ability to generate radicals under mild conditions, tolerating a variety of functional groups. wikipedia.org The regioselectivity of the epoxide opening is generally high, favoring the formation of the more stable radical. nih.gov In the context of this compound synthesis, this method provides a reliable way to construct the intricate carbon skeleton. researchgate.netacs.org

Enyne Radical Cyclization and Annulation Sequences

Enyne radical cyclization represents another powerful tool for the construction of the cyclopentane rings inherent to the this compound structure. researchgate.netacs.org This strategy often involves the use of stannyl radicals to initiate the cyclization of a cycloalkenyl acetylene (B1199291) precursor. researchgate.netacs.org These precursors can be readily prepared from allylic alcohols through a sequence of Claisen rearrangement and homologation. acs.org

The treatment of the enyne with a radical initiator, such as tributyltin hydride (n-Bu₃SnH) and an initiator like AIBN, generates a vinyl radical which then cyclizes onto the alkene. researchgate.net The resulting products can be converted back into allylic alcohols, allowing for an iterative annulation sequence to build up the polyquinane system. researchgate.netacs.org

However, certain structural features can limit the effectiveness of vinyl radical cyclizations initiated by stannyl radicals. researchgate.net In such cases, alternative methods for radical generation, like the titanium(III)-induced epoxide opening described previously, have been successfully employed. researchgate.netacs.org Palladium-catalyzed cycloreduction of enediynes has also emerged as a highly efficient method for constructing the triquinane skeleton of this compound. thieme-connect.comthieme-connect.com This approach can achieve high levels of chemo- and stereoselectivity, significantly increasing molecular complexity in a single step. thieme-connect.com

Rearrangement Reactions in Polyquinane Synthesis

Rearrangement reactions are pivotal in many synthetic routes toward complex polyquinane natural products, including this compound. These reactions can facilitate significant structural reorganization, often leading to the rapid assembly of the desired carbocyclic framework.

The squarate ester cascade reaction is a powerful strategy for the synthesis of polyquinanes. researchgate.net This method involves the reaction of a squarate ester with organolithium reagents to generate a divinylcyclobutenol intermediate. researchgate.netuni-konstanz.de This intermediate can then undergo a tandem anionic oxy-Cope rearrangement to construct the polycyclic skeleton. uni-konstanz.deacs.org

In this sequence, the addition of a vinyllithium (B1195746) species to a cyclobutenone derived from squaric acid initiates the process. uni-konstanz.de The resulting alkoxide undergoes a researchgate.netresearchgate.net-sigmatropic shift, leading to ring expansion and the formation of an eight-membered ring. uni-konstanz.de Subsequent transannular aldol (B89426) condensation can then form the fused five-membered rings of the triquinane system. researchgate.net This cascade approach allows for a significant increase in molecular complexity in a single pot, providing an efficient entry to the core structure of molecules like this compound. researchgate.net The stereochemical outcome of the rearrangement can often be controlled by the geometry of the divinyl adducts. researchgate.net

The Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether, is a cornerstone reaction in organic synthesis and has been effectively utilized in the synthesis of this compound. researchgate.netresearchgate.netscispace.comnumberanalytics.com This reaction is instrumental in a sequential cyclopentannulation strategy. acs.org

Typically, an allylic alcohol is converted to an allyl vinyl ether, which upon heating, rearranges to form a γ,δ-unsaturated carbonyl compound. numberanalytics.com This transformation sets the stage for subsequent reactions to form a cyclopentane ring. In the context of this compound synthesis, the Claisen rearrangement has been used in tandem with radical enyne cyclization. researchgate.netacs.org An allylic alcohol is first subjected to a Claisen rearrangement, and the resulting product is then elaborated into an enyne. acs.org This enyne is then cyclized to form a cyclopentane ring, completing the annulation sequence. acs.org This iterative process of Claisen rearrangement followed by radical cyclization provides a powerful method for the systematic construction of the triquinane framework of this compound. acs.org The stereoselectivity of the Claisen rearrangement can be influenced by the substrate's conformation, and in some cases, can be highly diastereoselective, particularly in cyclic systems. nih.gov

Squaric Acid Mediated Oxy-Cope Rearrangement

Stereocontrolled Introduction of Functional Groups and Quaternary Centers

A significant hurdle in the total synthesis of this compound is the stereocontrolled installation of its numerous functional groups and, most notably, its vicinal quaternary carbon centers. thieme-connect.comnih.gov The creation of all-carbon quaternary centers is a general challenge in organic synthesis due to steric hindrance. beilstein-journals.org

Various strategies have been employed to address this challenge. Tandem cycloaddition reactions of allenyl diazo compounds have been shown to furnish the consecutive quaternary carbons with notable diastereoselectivity. nih.govresearchgate.net This approach utilizes a trimethylenemethane (TMM) diyl intermediate. nih.gov Another powerful method is the intramolecular iodo-aldol cyclization, which can create vicinal quaternary and tertiary stereocenters with high trans-selectivity. organic-chemistry.org This reaction proceeds through a chelated chair-like transition state, which dictates the stereochemical outcome. organic-chemistry.org

The Claisen rearrangement has also been applied to forge quaternary centers in a stereoselective manner. nih.gov In some syntheses, the stereochemistry of the final product is dictated by the careful control of reaction conditions and the use of chiral auxiliaries or catalysts. For example, palladium-catalyzed cycloreduction of enediynes has been shown to proceed with high levels of stereoselectivity. thieme-connect.com The strategic use of protecting groups and the sequential introduction of functional groups are also critical to achieving the desired stereochemistry of the final natural product.

Comparative Analysis of Synthetic Efficiencies and Strategic Advantages

The various total syntheses of this compound reported to date showcase a range of synthetic strategies, each with its own efficiencies and advantages. The number of synthetic steps has varied significantly, from as few as seven to as many as 21. thieme-connect.com

The tandem cycloaddition strategy involving a trimethylenemethane (TMM) intermediate also provides a concise route to the this compound core, effectively constructing the challenging vicinal quaternary centers. nih.govresearchgate.net Similarly, the squarate ester cascade offers a highly convergent approach, assembling the polyquinane skeleton in a single, complex transformation. researchgate.net

The combination of Claisen rearrangement and radical cyclization provides an iterative and flexible approach to cyclopentane annulation, allowing for the systematic construction of the triquinane system. acs.org The use of titanium(III)-mediated radical cyclizations offers a valuable alternative when other radical-based methods are not viable. researchgate.netacs.org

Biological and Ecological Roles of Ceratopicanol

General Biological Activities in In Vitro Studies

In vitro research has begun to uncover the bioactivity of ceratopicanol derivatives and the family of compounds to which it belongs, revealing potential cytotoxic, antimicrobial, and anti-inflammatory effects.

Research into the biological effects of this compound derivatives has included assessments of their toxicity to specific cell lines. A study involving compounds isolated from Bethencourtia hermosae investigated the cytotoxic effects of this compound angelate, a derivative of this compound. csic.escsic.es These effects were evaluated against both insect cells (Spodoptera frugiperda Sf9 cell line) and non-human mammalian cells (Chinese Hamster Ovary, CHO, cell line). csic.escsic.esresearchgate.netdocksci.com The investigation of these compounds helps to understand their potential biological impact at the cellular level. csic.es

| Compound | Tested Cell Line | Organism Type |

| This compound angelate | Sf9 | Insect |

| This compound angelate | CHO | Mammalian |

This table summarizes the cell lines used in cytotoxic studies of this compound angelate as mentioned in the sources.

This compound belongs to the class of linear triquinane sesquiterpenoids, a group of natural products known for a wide range of biological activities. encyclopedia.pubmdpi.com Many compounds within this class have demonstrated notable antimicrobial and anti-inflammatory properties in various studies. mdpi.comnih.govosti.govnih.gov

Linear triquinane sesquiterpenoids are characterized by a hydrocarbon skeleton composed of three fused five-membered rings. nih.govosti.gov This structural feature is foundational to their diverse bioactivities. encyclopedia.pub For instance, the compound Coriolin (B1246448) exhibits inhibitory effects against Gram-positive bacteria, while (−)-Complicatic acid has shown activity against a range of both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Other related compounds have displayed weak to moderate antifungal activity. mdpi.comnih.gov

In terms of anti-inflammatory effects, certain linear triquinanes have been shown to impact inflammatory pathways. mdpi.com For example, Sterhirsutin G was found to inhibit the RIG-I-like receptors (RLRs)-mediated antiviral signaling pathway, which can reduce the expression of genes associated with inflammation, such as IL6. nih.gov

| Compound Class | Example Compound | Reported Biological Activity |

| Linear Triquinane Sesquiterpenoids | Coriolin | Antimicrobial (Gram-positive bacteria) mdpi.comnih.gov |

| Linear Triquinane Sesquiterpenoids | (−)-Complicatic acid | Antimicrobial (Gram-positive & Gram-negative bacteria) mdpi.comnih.gov |

| Linear Triquinane Sesquiterpenoids | Sterhirsutin G | Anti-inflammatory nih.gov |

This table provides examples of linear triquinane sesquiterpenoids and their documented biological activities.

The interactions of this compound derivatives with insect systems have been a specific focus of research. Studies on this compound angelate, isolated from Bethencourtia hermosae, included evaluations of its insect antifeedant properties. csic.escsic.es Antifeedant compounds are substances that deter feeding by insects without necessarily killing them, offering a potential alternative for crop protection. nih.gov The investigation into the antifeedant activity of compounds like this compound angelate contributes to the broader search for natural products that can modify insect behavior. csic.esresearchgate.net

Antimicrobial and Anti-inflammatory Properties of Linear Triquinane Sesquiterpenoids

Ecological Significance within Fungal and Plant Systems

In its natural environment, this compound plays a role in the complex interactions between organisms, primarily as a chemical signal produced by fungi.

This compound was first isolated from the fungus Ceratosystis piceae, a sapwood-staining ascomycete. nih.gov It is classified as a fungal volatile organic compound (VOC), which are low molecular weight, carbon-based compounds that readily vaporize at ambient temperatures. nih.govnih.govrutgers.edu Fungi produce a remarkable diversity of VOCs, including many sesquiterpenes like this compound. researchgate.net

These airborne compounds are crucial mediators of interspecies interactions. researchgate.net Fungal VOCs can act as signaling molecules, or 'infochemicals', that influence the behavior of other fungi, bacteria, and plants. nih.govfrontiersin.org For example, research on the related fungus Ceratocystis fimbriata has shown that the VOCs it produces can significantly inhibit the mycelial growth of various other postharvest fungi, demonstrating a clear role in defending against competing species. frontiersin.org This ability of VOCs to travel through the air allows them to act over distances, influencing the surrounding ecological community. frontiersin.org

The function of this compound as a fungal VOC is part of the broader phenomenon of microbial chemical signaling. rutgers.edu Communication among microorganisms is often mediated by the synthesis and secretion of small molecules, which can trigger coordinated population-level responses once they reach a threshold concentration. nih.gov This process, known as quorum sensing, allows microbes to synchronize gene expression and adapt their behavior to community needs. nih.gov

Volatile compounds like this compound are ideal messengers for this type of communication, especially in terrestrial and porous environments. frontiersin.org As airborne signals, they can facilitate both intra- and inter-kingdom ecological interactions, influencing processes such as growth, development, and virulence in the surrounding microbial community. frontiersin.orgnih.gov The study of these signaling molecules is essential for understanding the complex chemical dialogues that structure microbial ecosystems. rutgers.edunih.gov

Defensive Roles against Competing Microorganisms or Herbivores

While the parent compound this compound, first isolated from the fungus Ceratocystis piceae, has not been extensively documented for strong defensive activities, a naturally occurring derivative demonstrates a clear role in herbivore deterrence. csic.es A study of the plant Bethencourtia hermosae led to the isolation of this compound angelate, a sesquiterpene derivative of this compound. csic.esdocksci.com This compound was evaluated for its insect antifeedant properties. csic.es

Research on the bioactive compounds from Bethencourtia hermosae involved testing against several insect species known to be agricultural pests. csic.esresearchgate.net The study included bioassays to measure the antifeedant effects of isolated compounds, including this compound angelate, against generalist and specialist insect herbivores. csic.es The findings indicate that this compound angelate is among the bioactive constituents of the plant, contributing to its chemical defense arsenal (B13267) against herbivory. csic.esdocksci.com

Although many linear triquinane sesquiterpenoids, the class to which this compound belongs, are known for antimicrobial activities, specific data on this compound's effectiveness against competing microorganisms is not prominently featured in current scientific literature. The primary defensive role identified for a this compound-related compound is therefore centered on its anti-herbivore function.

Table 1: Documented Defensive Bioactivity of this compound Angelate

| Compound | Source Organism | Bioactivity Type | Target Herbivore(s) | Findings |

|---|

Mechanistic Insights into this compound's Biological Actions at a Molecular or Cellular Level (excluding human physiological pathways)

The specific molecular or cellular mechanisms underlying the biological actions of this compound and its derivatives remain largely unelucidated in the scientific literature. Current research has focused primarily on the isolation, chemical synthesis, and general bioactivity screening of these compounds.

Detailed studies to identify specific molecular targets, such as receptor proteins or enzymes, that interact with this compound have not been reported. Consequently, the downstream cellular pathways that might be modulated by this compound in non-human organisms (e.g., insects, fungi, or plants) are unknown. While the antifeedant effects of this compound angelate suggest a potential interaction with gustatory receptors or other neurological targets in insects, this has not been experimentally verified. csic.esdocksci.com Further research, potentially utilizing techniques like affinity chromatography or cellular thermal shift assays, would be required to identify the precise cellular targets and elucidate the molecular mode of action of this compound.

Advanced Methodological Approaches in Ceratopicanol Research

Spectroscopic Innovations for Complex Natural Product Analysis

The definitive structural elucidation of complex natural products like ceratopicanol relies heavily on advanced spectroscopic techniques. researchgate.net The initial determination of its unique tricyclic framework and stereochemistry was made possible through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Modern NMR spectroscopy, in particular, has been indispensable. One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons within the molecule. However, due to the structural complexity and potential for signal overlap in molecules like this compound, two-dimensional (2D) NMR experiments are crucial for unambiguous assignment. weebly.com These techniques provide detailed insights into the connectivity and spatial relationships of atoms. numberanalytics.com

Key 2D NMR experiments applied in the study of this compound and its synthetic intermediates include:

Correlation Spectroscopy (COSY): Used to identify proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another in the molecular structure. numberanalytics.comwikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals directly to their attached carbon atoms, providing a map of C-H single-bond connectivities. wikipedia.orgipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): Detects longer-range couplings between protons and carbons (typically over two to three bonds), which is essential for piecing together the carbon skeleton and placing quaternary carbons and functional groups. weebly.comipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule. researchgate.net

The data from these experiments, when analyzed together, allow for the complete and precise mapping of this compound's intricate three-dimensional structure.

| Technique | Abbreviation | Primary Application in this compound Analysis | Reference |

|---|---|---|---|

| High-Resolution Mass Spectrometry | HRMS | Determination of accurate mass and molecular formula. | unipv.it |

| Correlation Spectroscopy | COSY | Identifies proton-proton spin coupling networks to establish connectivity. | numberanalytics.comwikipedia.org |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons to their directly attached heteronuclei (e.g., ¹³C). | wikipedia.orgipb.pt |

| Heteronuclear Multiple Bond Correlation | HMBC | Establishes long-range (2-3 bond) correlations between protons and heteronuclei, key for skeletal assembly. | weebly.comipb.pt |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Determines spatial proximity of nuclei to elucidate relative stereochemistry. | researchgate.net |

Computational Modeling for Reaction Mechanisms and Conformational Analysis in Synthesis Design

The total synthesis of this compound is a significant challenge that has been approached by several research groups. researchgate.netacs.org Computational chemistry has emerged as a powerful tool to support and guide these synthetic efforts. researchgate.net By modeling reaction pathways and molecular structures, chemists can predict outcomes, understand selectivity, and design more efficient synthetic routes. uoa.grsumitomo-chem.co.jp

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations are widely used to investigate the mechanisms of complex organic reactions, such as the cycloadditions often employed in triquinane synthesis. mdpi.compku.edu.cnrsc.org For instance, in syntheses involving palladium-catalyzed cyclizations, computational studies can help rationalize the observed regioselectivity and stereoselectivity by calculating the activation energies of different possible transition states. researchgate.netresearchgate.net This insight allows for the optimization of reaction conditions, such as ligand and solvent choice, to favor the desired product. sumitomo-chem.co.jp

Conformational Analysis: this compound and its synthetic intermediates can exist in various three-dimensional arrangements or conformations. ugr.es Conformational analysis, often performed using molecular mechanics or higher-level quantum chemical calculations, helps identify the most stable (lowest energy) conformers of a molecule. wgtn.ac.nztaltech.eesapub.org This is crucial for predicting the stereochemical outcome of reactions, as the reactivity of a molecule is often dictated by its preferred conformation. Understanding the conformational landscape can guide the design of stereoselective steps in a total synthesis. nih.gov

| Computational Method | Application | Significance in Synthesis Design | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of transition state energies and reaction pathways. | Predicts reaction feasibility, regioselectivity, and helps in understanding complex reaction mechanisms. | sumitomo-chem.co.jpmdpi.com |

| Molecular Mechanics (MM) / Quantum Mechanics (QM) | Conformational analysis of intermediates and final product. | Identifies the most stable molecular conformations, which is crucial for predicting stereochemical outcomes. | uoa.grwgtn.ac.nzsapub.org |

| QM/MM (Hybrid Methods) | Modeling large systems by treating the reactive center with high-level QM and the rest with faster MM. | Provides a balance of accuracy and computational cost for complex intermediates in the synthetic pathway. | uoa.gr |

Chemo-Enzymatic and Biocatalytic Approaches in Derivative Synthesis and Biotransformations

Biocatalysis, the use of natural catalysts like enzymes, offers a green and highly selective alternative to traditional chemical synthesis. mdpi.comeuropa.eu While the direct biocatalytic synthesis of this compound is not yet established, research into the chemo-enzymatic synthesis of the broader sorbicillinoid family, to which this compound is biosynthetically related, provides a blueprint for future strategies. nih.govtum.de

Chemo-enzymatic synthesis combines the strengths of chemical and enzymatic transformations. beilstein-journals.org For example, a complex molecular core can be built using efficient chemical methods, followed by highly specific enzymatic steps to introduce chirality or perform challenging oxidations. nih.govepfl.chresearchgate.net In the context of sorbicillinoids, oxidoreductase enzymes have been used to catalyze key dearomatization and dimerization reactions, which are difficult to control with conventional reagents. nih.gov Applying engineered enzymes or enzymes from related biosynthetic pathways could potentially simplify the synthesis of this compound or enable the creation of novel derivatives. nih.gov

Biotransformation, the use of whole-cell systems (like fungi or bacteria) to modify a substrate, is another powerful technique. acs.org Feeding a synthetic precursor of this compound to a microorganism known to produce related sesquiterpenes could lead to its conversion into the final product or a range of new, structurally diverse derivatives. researchgate.net This approach leverages the organism's native enzymatic machinery to perform complex chemical modifications. nih.gov

Development of Novel Analytical Techniques for Trace Analysis in Natural Sources

This compound was first isolated from the sapwood-staining fungus Ceratocystis piceae. semanticscholar.orgnih.gov Detecting and quantifying natural products that are produced in very small amounts (trace levels) within a complex biological matrix requires highly sensitive and specific analytical methods.

The standard approach for trace analysis involves extraction of metabolites from the fungal culture, followed by separation and detection. researchgate.net Modern analytical workflows typically employ chromatographic techniques coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the components of the complex fungal extract. By carefully selecting the column and mobile phase, this compound can be isolated from other metabolites.

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry serves as a highly sensitive detector. aminer.cn Techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to specifically target the mass of this compound, allowing for its detection and quantification even at very low concentrations and filtering out background noise from the matrix.

The development of more advanced analytical platforms, such as those utilizing ultra-high-performance liquid chromatography (UHPLC) for faster and higher-resolution separations, and high-resolution mass spectrometry (HRMS) for greater specificity, continues to improve the ability to perform trace analysis of compounds like this compound in their natural sources. uwaterloo.ca

Future Research Directions and Outlook

Exploration of Undiscovered Natural Sources and Structural Analogs of Ceratopicanol

While initially isolated from the fungus Ceratocystis piceae, the full extent of this compound's distribution in nature remains largely unknown. Future research should focus on a broader screening of fungal species, particularly within the Ascomycota phylum, for the presence of this compound and its structural analogs. The discovery of new producing organisms could provide valuable insights into the ecological roles of these compounds and may reveal novel derivatives with unique biological activities. A chemical study of Bethencourtia hermosae has already led to the isolation of this compound angelate, highlighting the potential for discovering naturally occurring esters and other derivatives. researchgate.net The exploration for structural analogues is also a promising area, as minor structural modifications can sometimes lead to significant changes in biological function. escholarship.orgstanford.edu

Elucidation of Complete Biosynthetic Pathways and Enzyme Characterization

The proposed biogenetic pathway of this compound from farnesyl pyrophosphate (FPP) through a series of carbocationic intermediates and cyclizations provides a foundational roadmap. researchgate.net However, the specific enzymes catalyzing each step of this intricate transformation have yet to be identified and characterized. Future research should aim to:

Identify the Terpene Synthase(s): Pinpoint the specific terpene synthase(s) responsible for the initial cyclization of FPP to form the characteristic triquinane skeleton of this compound. nih.gov

Characterize Modifying Enzymes: Identify and characterize the enzymes (e.g., P450 monooxygenases, dehydrogenases) that install the hydroxyl group and perform other potential modifications to the core structure.

Reconstitute the Pathway: Attempt to reconstitute the entire biosynthetic pathway in a heterologous host, which would confirm the function of the identified genes and provide a platform for producing this compound and its analogs through fermentation.

Understanding the enzymatic machinery behind this compound biosynthesis will not only provide fundamental knowledge but also open doors for biocatalytic and synthetic biology approaches to produce these molecules.

Development of More Efficient, Sustainable, and Enantioselective Synthetic Routes

Several total syntheses of (±)-Ceratopicanol and the enantioselective synthesis of (–)-Ceratopicanol have been reported, showcasing a variety of synthetic strategies. researchgate.netx-mol.netrsc.orgresearchgate.netx-mol.netrsc.orgresearchgate.netnih.govresearchgate.netmdpi.comrsc.org These routes have often involved innovative applications of reactions such as palladium-catalyzed cyclizations, Pauson-Khand reactions, and tandem cycloadditions. researchgate.netresearchgate.netnih.govrsc.org Future synthetic efforts should focus on:

Enhancing Enantioselectivity: Refining existing enantioselective syntheses or developing new ones to provide access to both enantiomers of this compound in high optical purity. rsc.orgrsc.orgacs.org

Sustainable Chemistry: Incorporating principles of green chemistry by utilizing more environmentally benign reagents and solvents, and exploring catalytic methods to minimize waste. x-mol.net

The development of highly efficient and sustainable synthetic routes is crucial for producing sufficient quantities of this compound for further biological and ecological studies.

Deeper Mechanistic Studies of this compound's Biological and Ecological Interactions (Non-Human Specific)

The ecological role of this compound and other fungal sesquiterpenes is an area ripe for investigation. researchgate.netdntb.gov.ua These volatile organic compounds (VOCs) can act as signaling molecules, defense compounds, or have other functions in the complex interactions between fungi and their environment. researchgate.net Future research should explore:

Antifungal/Antibacterial Activity: Investigating the potential of this compound to inhibit the growth of competing fungi and bacteria in its natural habitat.

Insect Interactions: Studying the effects of this compound on insects, such as acting as an attractant, repellent, or antifeedant. researchgate.net

Plant-Fungus Interactions: If the producing fungus is endophytic or pathogenic, examining the role of this compound in the interaction with the host plant.

These studies will provide a more comprehensive understanding of the chemical ecology of the producing organisms and the evolutionary pressures that have shaped the production of this unique sesquiterpenoid.

Application of Artificial Intelligence and Machine Learning in Structure-Activity Relationship Prediction and Synthesis Planning

Predict Biological Activities: Use quantitative structure-activity relationship (QSAR) models to predict the biological activities of hypothetical this compound analogs, helping to prioritize synthetic targets. drug-dev.com

Aid in Synthesis Planning: Employ retrosynthesis software to propose novel and efficient synthetic routes to this compound and its derivatives. rsc.orgdypvp.edu.incriver.com AI can analyze vast amounts of chemical reaction data to identify promising synthetic pathways that may not be immediately obvious to a human chemist. dypvp.edu.incriver.com

Elucidate Structure: Assist in the structure elucidation of new natural products by analyzing spectroscopic data and comparing it to predicted data for known and hypothetical structures. rsc.org

The integration of AI and ML has the potential to significantly accelerate the pace of discovery and development in the study of this compound and other complex natural products. acs.org

Comparative Genomics and Metabolomics for Understanding Fungal Secondary Metabolite Production

Advances in genomics and metabolomics offer powerful tools for understanding the production of secondary metabolites like this compound at a systems level. nih.govnih.govtandfonline.comasm.orgresearchgate.netpnas.orgnih.govresearchgate.netrsc.orgmdpi.com Future research in this area could involve:

Comparative Genomics: Comparing the genomes of this compound-producing fungi with those of non-producing, closely related species can help to identify the biosynthetic gene cluster (BGC) responsible for its production. nih.govtandfonline.comasm.orgpnas.orgmdpi.com This approach has been successfully used to link genes to the production of various fungal secondary metabolites. pnas.org

Comparative Metabolomics: Analyzing the metabolic profiles of the producing fungus under different growth conditions or in co-culture with other organisms can reveal how the production of this compound is regulated and what other metabolites are co-produced. nih.govresearchgate.netnih.govresearchgate.netrsc.org This can provide clues about its ecological function. nih.govnih.govresearchgate.net

By combining these "omics" approaches, researchers can gain a holistic view of this compound's role within the broader context of the fungus's biology and its interactions with the surrounding environment.

Q & A

Q. How should literature reviews be structured to identify gaps in this compound research while avoiding redundancy?

- Methodological Answer : Systematically map published studies using PRISMA guidelines, categorizing findings by theme (e.g., synthesis, mechanism, applications). Use bibliometric tools (VOSviewer, CiteSpace) to visualize research clusters and underexplored areas. Prioritize recent studies (post-2020) to highlight evolving trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.